molecular formula C49H37BF4S2 B2935719 4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide CAS No. 203799-67-1

4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide

Cat. No. B2935719
CAS RN: 203799-67-1
M. Wt: 776.76
InChI Key: YZIDIZGXUNHSEA-UHFFFAOYSA-N
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Description

4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide is a useful research compound. Its molecular formula is C49H37BF4S2 and its molecular weight is 776.76. The purity is usually 95%.
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Scientific Research Applications

Spectral Characterization and Crystal Structure

Research has shown that derivatives of the compound, such as tetrahydropyran-4-one thiosemicarbazones, have been synthesized and characterized through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, NOESY, and X-ray crystallography. These studies provide valuable information on the molecular structure and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in materials science and molecular electronics (Umamatheswari, Pratha, & Kabilan, 2011).

Reactivity and Mechanistic Insights

Further studies have explored the reactivity of thiocarbonyl ylides, compounds closely related to the query compound, demonstrating their behavior in cycloaddition reactions with various acceptors. This research provides insights into the mechanisms of these reactions, revealing pathways that could be exploited in synthetic chemistry for the creation of novel compounds with potential applications in pharmaceuticals and materials science (Huisgen, Mlostoń, & Langhals, 2001).

Applications in Materials Science

The unique electronic and structural properties of these compounds have been leveraged in the development of materials for various applications. For instance, derivatives of the query compound have been utilized in the design of dye-sensitized solar cells (DSSCs), demonstrating the potential of these materials in renewable energy technologies. The modifications in the structure of these compounds can significantly enhance the energy conversion efficiency of DSSCs, showcasing their promise in the field of sustainable energy (Bolag, Nishida, Hara, & Yamashita, 2012).

properties

IUPAC Name

4-[(E)-2-[(3E)-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H37S2.BF4/c1-6-16-38(17-7-1)45-32-36(33-46(50-45)39-18-8-2-9-19-39)26-28-43-30-31-44(49(43)42-24-14-5-15-25-42)29-27-37-34-47(40-20-10-3-11-21-40)51-48(35-37)41-22-12-4-13-23-41;2-1(3,4)5/h1-29,32-35H,30-31H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIDIZGXUNHSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=C1C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1C/C(=C\C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C(=C1/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H37BF4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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